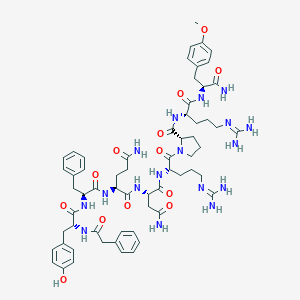![molecular formula C20H24N2O3 B238389 N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide, also known as MPAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as amides, which are widely used in organic chemistry for their diverse range of properties and functions. MPAA has been found to have several unique properties that make it a promising candidate for a variety of applications, including its ability to selectively bind to certain proteins and its potential as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide is complex and involves several steps. The compound has been found to selectively bind to certain proteins that are overexpressed in cancer cells, leading to their destruction. This process is mediated by the formation of a covalent bond between this compound and the target protein, which leads to its degradation. The exact mechanism of this process is still under investigation, but several studies have suggested that it involves the formation of reactive intermediates that are capable of damaging the target protein.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been studied extensively. The compound has been found to selectively bind to certain proteins, leading to their degradation. This process has been found to be effective against several types of cancer, as well as other diseases that are characterized by the overexpression of certain proteins. This compound has also been found to have other effects, including its ability to inhibit the activity of certain enzymes and its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to selectively bind to certain proteins, which makes it a powerful tool for studying the function of these proteins. However, the complex synthesis of this compound and its potential toxicity limit its use in some experiments. Additionally, the mechanism of action of this compound is still being studied, which limits its use in some applications.
Zukünftige Richtungen
There are several future directions for research on N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide. One of the most promising areas is its potential as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in cancer treatment. Additionally, this compound has potential applications in other areas, such as drug development and the study of protein function. Further research is needed to fully explore the potential of this compound and to develop new applications for it.
Synthesemethoden
The synthesis of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide is a complex process that involves several steps. One of the key steps is the reaction of 2-methoxy-4-nitroaniline with phenylacetic acid to form the corresponding amide. This intermediate is then reacted with pentanoyl chloride to produce the final product, this compound. The synthesis of this compound has been extensively studied, and several variations of the reaction conditions have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has been used extensively in scientific research for several applications. One of the most promising areas of research is its potential as an anti-cancer agent. This compound has been shown to selectively bind to certain proteins that are overexpressed in cancer cells, leading to their destruction. This mechanism of action has been found to be effective against several types of cancer, including breast, lung, and prostate cancer.
Eigenschaften
Molekularformel |
C20H24N2O3 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]pentanamide |
InChI |
InChI=1S/C20H24N2O3/c1-3-4-10-19(23)22-17-12-11-16(14-18(17)25-2)21-20(24)13-15-8-6-5-7-9-15/h5-9,11-12,14H,3-4,10,13H2,1-2H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
LSZYWPOXEPSCIF-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)OC |
Kanonische SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)


![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)


![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)